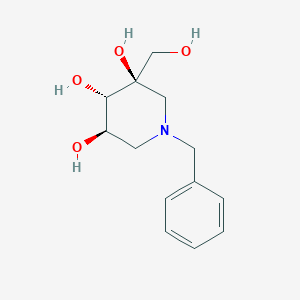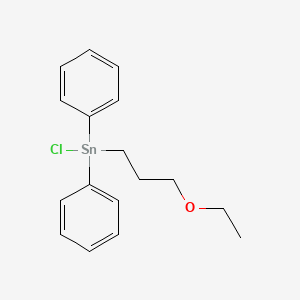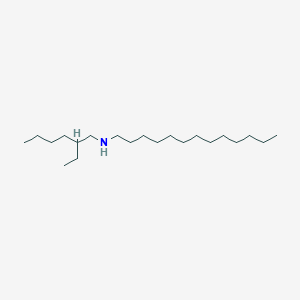
2-Ethynylthiirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylthiirene is a unique organosulfur compound characterized by the presence of a thiirene ring with an ethynyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylthiirene typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of sulfur-containing compounds with acetylene derivatives. The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the formation of the thiirene ring without unwanted side reactions.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring safety measures due to the reactivity of the ethynyl group.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynylthiirene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the triple bond, converting it into a double or single bond.
Substitution: The ethynyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes.
Applications De Recherche Scientifique
2-Ethynylthiirene has found applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Its reactivity makes it useful in studying enzyme interactions and metabolic pathways involving sulfur compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with unique biological activities.
Industry: It is used in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-Ethynylthiirene involves its interaction with molecular targets through its reactive ethynyl group. This group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The thiirene ring’s strain also contributes to its reactivity, making it a versatile intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
2-Ethynylpyridine: Another ethynyl-substituted heterocycle, but with a nitrogen atom in the ring instead of sulfur.
2-Ethynylaniline: Contains an ethynyl group attached to an aniline ring, offering different reactivity due to the presence of the amino group.
Uniqueness: 2-Ethynylthiirene’s uniqueness lies in its combination of a strained thiirene ring and a reactive ethynyl group
Propriétés
Numéro CAS |
865888-14-8 |
|---|---|
Formule moléculaire |
C4H2S |
Poids moléculaire |
82.13 g/mol |
Nom IUPAC |
2-ethynylthiirene |
InChI |
InChI=1S/C4H2S/c1-2-4-3-5-4/h1,3H |
Clé InChI |
FOOPIQRPLNNFNM-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)
![3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid](/img/structure/B12539875.png)
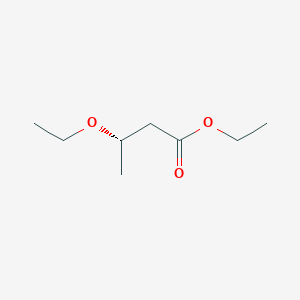
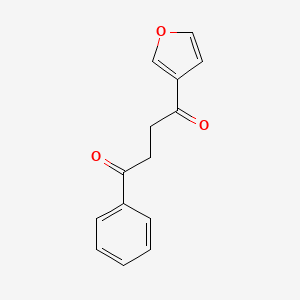
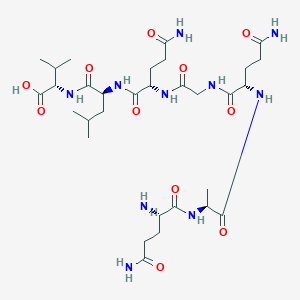
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine](/img/structure/B12539899.png)
![Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]-](/img/structure/B12539912.png)
![1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12539925.png)
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
